(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid
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Overview
Description
(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process can be carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to amino acids.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Histidine: An essential amino acid with an imidazole side chain.
Imidazole: A simpler structure that forms the core of many biologically active molecules.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Uniqueness: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an imidazole ring. This combination allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-imidazol-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXNMSLCRNZOV-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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